molecular formula C24H22N4O B5033792 2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(4-ethylphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(4-ethylphenyl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B5033792
M. Wt: 382.5 g/mol
InChI Key: FJLVVYTZSMKZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of pyrido[4,3-d]pyrimidines and isoquinolines . Pyrido[4,3-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Isoquinolines are versatile in drug design and action .


Molecular Structure Analysis

The compound contains a pyrido[4,3-d]pyrimidine ring and an isoquinoline ring, which are fused together. The presence of these rings may contribute to the compound’s biological activity .

Future Directions

The compound could be further studied for its potential biological activities, especially as an anticancer agent . Its structure-activity relationship could also be explored to design new selective, effective, and safe drugs .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(4-ethylphenyl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-2-17-7-9-20(10-8-17)28-14-12-22-21(23(28)29)15-25-24(26-22)27-13-11-18-5-3-4-6-19(18)16-27/h3-10,12,14-15H,2,11,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLVVYTZSMKZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC3=NC(=NC=C3C2=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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